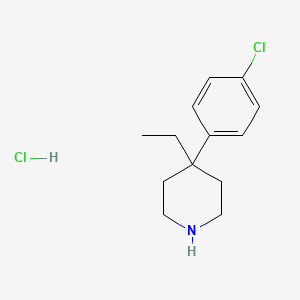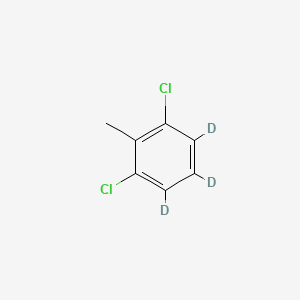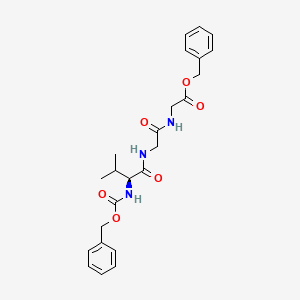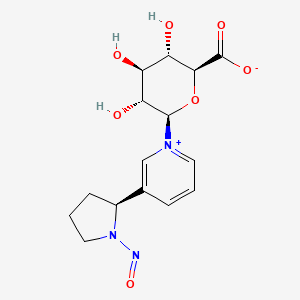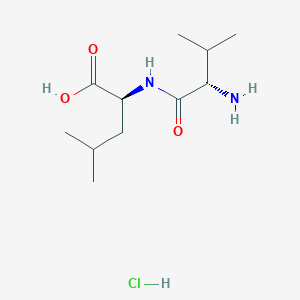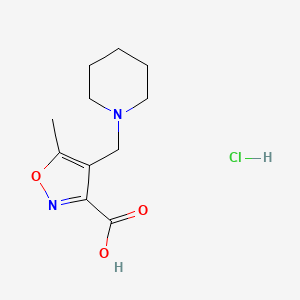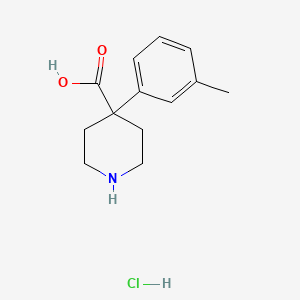
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the IUPAC name 4-(p-tolyl)piperidine-4-carboxylic acid hydrochloride . It has a molecular weight of 255.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO2.ClH/c1-10-2-4-11(5-3-10)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3,(H,15,16);1H . This indicates that the compound has a piperidine ring with a carboxylic acid moiety and a methylphenyl group attached.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.74 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
1. Structural Characterization
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride has been characterized using X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. The compound's crystal structure at room temperature is orthorhombic, and the piperidine ring adopts a chair conformation with the COOH group in the equatorial position. This structural information is crucial for understanding the compound's chemical behavior and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Anticancer Potential
The compound has been studied for its potential as an anticancer agent. Specifically, derivatives of 4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride have been synthesized and evaluated for anticancer activities, showing promising results in certain contexts. This indicates a potential avenue for developing new anticancer drugs (Rehman et al., 2018).
3. Chemical Synthesis and Modification
The compound is also significant in the field of chemical synthesis. Various derivatives have been synthesized for different applications, demonstrating its versatility as a chemical building block. This includes its use in the synthesis of other complex molecules, highlighting its importance in organic chemistry and pharmaceutical development (Burgos et al., 1992).
4. Molecular Structure and Hydrogen Bonding Studies
Further studies have been conducted on the complex of 4-(3-Methylphenyl)piperidine-4-carboxylic acid with chloroacetic acid, exploring its molecular structure, hydrogen bonding, and spectroscopic properties. These studies are essential for understanding the molecular interactions and properties of the compound, which can be critical in pharmaceutical and chemical applications (Komasa et al., 2008).
Safety And Hazards
Future Directions
The future directions for “4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride” and similar compounds could involve further exploration of their anti-cancer properties . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
properties
IUPAC Name |
4-(3-methylphenyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-10-3-2-4-11(9-10)13(12(15)16)5-7-14-8-6-13;/h2-4,9,14H,5-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRIVVPSSSIUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNCC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylphenyl)piperidine-4-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



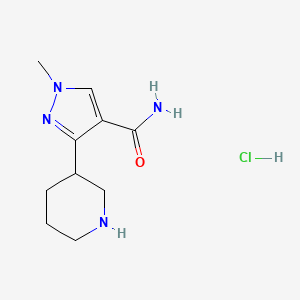
![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
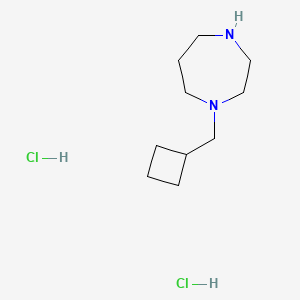
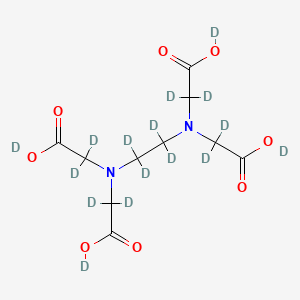
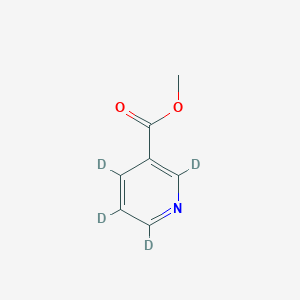
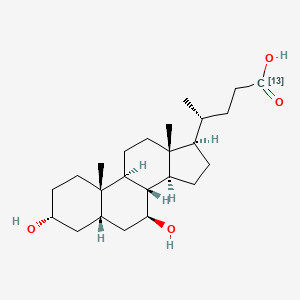
![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
